Sulfo DBCO-PEG4-Maleimide (TEA)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

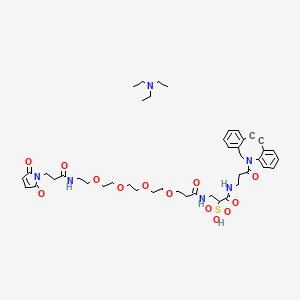

Sulfo DBCO-PEG4-Maleimide (TEA) is a water-soluble click chemistry reagent that contains a maleimide group and a dibenzylcyclooctyne (DBCO) moiety. The hydrophilic polyethylene glycol (PEG) spacer arm improves solubility in aqueous buffers. The maleimide group specifically and efficiently reacts with thiols to form stable thioether bonds, while the DBCO moiety is commonly used for copper-free click chemistry reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo DBCO-PEG4-Maleimide (TEA) is synthesized by reacting a maleimide compound with a PEG linker and a DBCO moiety. The reaction typically involves dissolving the maleimide compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a concentration of 5-20 mM. The PEG linker and DBCO moiety are then added to the solution, and the reaction mixture is incubated at room temperature for 1-2 hours .

Industrial Production Methods

In industrial settings, the production of Sulfo DBCO-PEG4-Maleimide (TEA) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is purified using techniques such as desalting or dialysis to remove any unreacted reagents .

Chemical Reactions Analysis

Types of Reactions

Sulfo DBCO-PEG4-Maleimide (TEA) undergoes several types of chemical reactions, including:

Thiol-Maleimide Reaction: The maleimide group reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO moiety undergoes SPAAC with molecules containing azide groups, forming stable triazole linkages.

Common Reagents and Conditions

Thiol-Maleimide Reaction: Common reagents include reducing agents such as immobilized tris(2-carboxyethyl)phosphine (TCEP) disulfide reducing gel.

Major Products Formed

Scientific Research Applications

Sulfo DBCO-PEG4-Maleimide (TEA) has a wide range of scientific research applications, including:

Mechanism of Action

Sulfo DBCO-PEG4-Maleimide (TEA) exerts its effects through two primary mechanisms:

Comparison with Similar Compounds

Sulfo DBCO-PEG4-Maleimide (TEA) can be compared with other similar compounds, such as:

Sulfo DBCO-PEG4-Maleimide: Similar in structure and function, but without the TEA component.

Maleimide-PEG4-DBCO: Another PEG-based linker with similar reactivity towards thiols and azides.

Uniqueness

Sulfo DBCO-PEG4-Maleimide (TEA) is unique due to its combination of a maleimide group, a PEG spacer, and a DBCO moiety, which provides enhanced solubility, stability, and reactivity in aqueous buffers. This makes it highly versatile for various scientific and industrial applications .

Properties

Molecular Formula |

C45H62N6O13S |

|---|---|

Molecular Weight |

927.1 g/mol |

IUPAC Name |

1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid;N,N-diethylethanamine |

InChI |

InChI=1S/C39H47N5O13S.C6H15N/c45-34(14-18-43-36(47)11-12-37(43)48)40-17-20-55-22-24-57-26-25-56-23-21-54-19-15-35(46)42-27-33(58(51,52)53)39(50)41-16-13-38(49)44-28-31-7-2-1-5-29(31)9-10-30-6-3-4-8-32(30)44;1-4-7(5-2)6-3/h1-8,11-12,33H,13-28H2,(H,40,45)(H,41,50)(H,42,46)(H,51,52,53);4-6H2,1-3H3 |

InChI Key |

MTAIVIDQGSMDTM-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC.C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O)S(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.